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Compound of Interest

Compound Name: Ethanol-d5

Cat. No.: B126515

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
ethanol-d5 (C2D50D) as a solvent in sensitive Nuclear Magnetic Resonance (NMR)
experiments. It is intended for researchers, scientists, and drug development professionals who
require high-quality NMR data for applications such as structural elucidation, fragment-based
drug discovery, and metabolomics.

Introduction to Ethanol-d5 in NMR Spectroscopy

Deuterated solvents are essential for modern NMR spectroscopy as they minimize solvent
interference in proton NMR spectra and provide a lock signal for field stabilization, leading to
improved spectral resolution and reproducibility.[1][2] Ethanol-d5, a deuterated form of ethanol,
offers specific advantages in certain sensitive NMR applications due to its unique physical and
chemical properties.

Ethanol-d5 (CD3CD20H) is a deuterated ethyl alcohol.[3] Its use as a solvent in NMR is
particularly beneficial for samples that are soluble in ethanol and for experiments where the
exchangeable hydroxyl proton of a protic solvent is desired, but without the overwhelming
signal of protonated ethanol.

Properties of Ethanol-d5
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Understanding the physical and spectral properties of ethanol-d5 is crucial for its effective use
in NMR experiments. A summary of these properties is provided in the table below.

Property Value Reference

Physical Properties

Isotopic Purity 99.5 atom % D [3]
Molecular Weight 51.10 g/mol

Density 0.871 g/mL at 25 °C [3]
Boiling Point 78 °C [3]
Refractive Index n20/D 1.358 [3]

NMR Properties

1H Residual Peak (CD2HOD) ~3.56 ppm (quartet) .

1H Residual Peak 111 (triplet) [4]
~1. m (triple

(CD3CDHOH) P

13C Residual Peak 56.96 (multiplet) [4]
~56. m (multiple

(CD3CD20H) " i

13C Residual Peak i
~17.31 ppm (multiplet) [4]

(CD3CD20H)

Applications in Sensitive NMR Experiments

Ethanol-d5 is a valuable solvent for a range of sensitive NMR experiments, particularly in the
fields of drug discovery and structural biology.

Fragment-Based Drug Discovery (FBDD)

In FBDD, NMR spectroscopy is a powerful tool for identifying and characterizing small molecule
fragments that bind to a biological target.[5][6] Ethanol-d5 can be an effective solvent for
screening fragment libraries, especially for fragments with moderate polarity.
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Application Note: When screening fragment libraries, using a deuterated solvent like ethanol-
d5 is crucial to avoid strong solvent signals that can obscure the signals of the weakly binding
fragments.[2] The choice of solvent can influence the solubility of both the target protein and
the fragment library. For targets and fragments that are soluble in ethanol-water mixtures, using
a buffer prepared with D20 and ethanol-d5 can be advantageous.

Experimental Protocols

The following are detailed protocols for key NMR experiments utilizing ethanol-d5.

Protocol for Quantitative NMR (QNMR)

Quantitative NMR (QNMR) is a powerful technique for determining the concentration and purity
of a sample without the need for identical reference compounds.[7][8]

Objective: To determine the purity of a small molecule drug candidate using an internal
standard.

Materials:

o Ethanol-d5 (99.5 atom % D)

Internal Standard (e.g., maleic acid, accurately weighed)

Analyte (drug candidate, accurately weighed)

High-precision analytical balance

5 mm NMR tubes
Procedure:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of the analyte and 5-10 mg of the internal
standard into a clean, dry vial.

o Dissolve the mixture in a precise volume (e.g., 0.6 mL) of ethanol-d5.
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o Ensure complete dissolution by gentle vortexing.

o Transfer the solution to a 5 mm NMR tube.

 NMR Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock and shim the instrument on the deuterium signal of ethanol-d5.

o Acquire a 1D *H NMR spectrum with the following considerations for quantitative
accuracy:

» Use a 90° pulse angle.

» Set a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of
interest to ensure full relaxation. A typical starting point is 30 seconds.

» Acquire a sufficient number of scans (e.g., 8-64) to achieve a high signal-to-noise ratio
(S/N > 250:1 for <1% integration error).[8]

» Data Processing and Analysis:

o Apply a zero-filling and an appropriate window function (e.g., exponential with a line
broadening of 0.3 Hz).

o Carefully phase the spectrum.
o Integrate the well-resolved signals of the analyte and the internal standard.
o Calculate the purity of the analyte using the following equation:

Where:

» | = Integral value

= N = Number of protons for the integrated signal

= MW = Molecular weight
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= W = Weight

» Purity = Purity of the internal standard

Quantitative NMR Data Summary

Parameter Analyte Signal Internal Standard Signal
Chemical Shift (ppm) X Y

Integral (1) |_a I_is

Number of Protons (N) N_a N_is

Weight (W) (mg) W_a W_is

Molecular Weight (MW) MW_a MW _is

Purity (%) Calculated P_is

Protocol for 2D '*H-*>N HSQC for Protein-Ligand
Interaction Studies

The 2D *H-*>N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone
of biomolecular NMR, providing a fingerprint of the protein backbone.[9] Chemical shift
perturbations (CSPs) in the HSQC spectrum upon ligand addition can identify the binding site
and provide information on the binding affinity.[6]

Obijective: To identify the binding site of a small molecule ligand on a *>N-labeled protein.

Materials:

15N-labeled protein (0.1-0.5 mM) in a suitable buffer prepared with 90% H20 / 10% Dz0.

Ethanol-d5

Ligand stock solution in ethanol-d5.

5 mm NMR tubes.
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Procedure:

e Sample Preparation:

o

o

Prepare a sample of the °N-labeled protein in the appropriate buffer.

If the ligand has low agueous solubility, a co-solvent system with ethanol-d5 can be used.
The final concentration of ethanol-d5 should be kept as low as possible (e.g., 1-5%) to
minimize its effect on protein structure and stability, unless ethanol is part of the intended
study environment.

 NMR Data Acquisition:

o

o

o

Acquire a reference 2D H-1>N HSQC spectrum of the protein alone.

Prepare a series of samples with a constant protein concentration and increasing
concentrations of the ligand. It is crucial to maintain the same final concentration of
ethanol-d5 in all samples to avoid chemical shift changes due to solvent effects.

Acquire a 2D H-1>N HSQC spectrum for each titration point.

o Data Processing and Analysis:

[e]

Process all HSQC spectra identically.
Overlay the spectra from the titration series with the reference spectrum.

Identify amides that show significant chemical shift perturbations upon ligand addition.
These residues are likely at or near the binding site.

The magnitude of the chemical shift perturbation (CSP) for each residue i can be
calculated using the following equation:

Where:
» Ad_H_iis the change in the *H chemical shift.

» Ad_N_iis the change in the °N chemical shift.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b126515?utm_src=pdf-body
https://www.benchchem.com/product/b126515?utm_src=pdf-body
https://www.benchchem.com/product/b126515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» q is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift

ranges of 1H and °N.

Data Summary for HSQC Titration

Residue Ad 'H (ppm) Ad >N (ppm) CSP (ppm)

Ala-5 0.05 0.25 0.06

Gly-23 0.12 0.80 0.17

Val-45 0.02 0.10 0.02
Visualizations

The following diagrams illustrate the workflows for the described NMR experiments.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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